1H-Naphth[2,3-d]imidazole, 1-methyl-
CAS No.: 30489-65-7
Cat. No.: VC8376295
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30489-65-7 |
|---|---|
| Molecular Formula | C12H10N2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-methylbenzo[f]benzimidazole |
| Standard InChI | InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3 |
| Standard InChI Key | RNNYMJUARRGCPD-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=CC3=CC=CC=C3C=C21 |
| Canonical SMILES | CN1C=NC2=CC3=CC=CC=C3C=C21 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
1H-Naphth[2,3-d]imidazole, 1-methyl- features a planar fused-ring system comprising a naphthalene unit (two benzene rings) and an imidazole ring. The methyl group at the 1-position introduces steric effects that influence molecular packing and reactivity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 182.22 g/mol | |
| CAS Registry Number | 30489-65-7 | |
| IUPAC Name | 1-methyl-1H-naphtho[2,3-d]imidazole | Computed |
The compound’s structure has been validated via X-ray crystallography in related naphthoimidazole derivatives, confirming the coplanar arrangement of the fused rings and the equatorial orientation of the methyl group .
Spectral and Computational Characterization
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to analyze the electronic structure of analogous compounds, revealing a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) delocalized across the naphthalene system . This electronic configuration suggests potential redox activity, a trait leveraged in sensing applications .
Synthesis and Reaction Mechanisms
Conventional Synthetic Routes
The synthesis of 1H-Naphth[2,3-d]imidazole derivatives typically involves cyclocondensation reactions. For example, 2,3-diaminonaphthalene reacts with carbonyl-containing reagents under acidic conditions. A notable method utilizes diethyl malonate in hydrochloric acid, yielding 70–75% product via a decarboxylation pathway :
This reaction proceeds through a C-2(sp²)–C-1(sp³) decarboxylation mechanism, as confirmed by kinetic and DFT studies .
Mechanistic Insights
Decarboxylation is rate-determining, with an activation energy () of 25.3 kcal/mol for related compounds . The methyl group stabilizes the transition state via hyperconjugation, reducing steric strain. Competing pathways, such as dimerization, are suppressed under optimized acidic conditions .
Physicochemical Properties
Thermodynamic and Solubility Data
Experimental and computed properties include:
| Property | Value | Method/Source |
|---|---|---|
| Melting point | 198–200°C | Experimental |
| LogP (XLogP3-AA) | 2.8 | Computed |
| Hydrogen bond donors | 1 | Computed |
| Hydrogen bond acceptors | 2 | Computed |
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Stability and Reactivity
1H-Naphth[2,3-d]imidazole, 1-methyl- is stable under ambient conditions but undergoes electrophilic substitution at the 4- and 7-positions of the naphthalene ring under nitration or sulfonation conditions. The imidazole nitrogen participates in coordination chemistry, forming complexes with transition metals .
Functional Applications
Metal Ion Sensing
Naphthoimidazole derivatives exhibit selective fluorescence quenching in the presence of heavy metals. For example, 2-methyl-1H-naphtho[2,3-d]imidazole shows a detection limit of 0.1 μM for and via chelation-enhanced quenching (CHEQ) . Though direct data for the 1-methyl derivative is limited, structural analogs suggest similar potential .
Research Frontiers and Challenges
Computational Design
Molecular dynamics simulations predict that substituting the methyl group with bulkier alkyl chains could improve metal-binding selectivity . Virtual screening of a 10,000-compound library identified 1H-Naphth[2,3-d]imidazole, 1-methyl- as a putative kinase inhibitor (docking score: −9.2 kcal/mol).
Synthetic Scalability
Continuous-flow reactors have reduced reaction times from 12 hours (batch) to 45 minutes, achieving 89% yield . Challenges remain in minimizing byproducts like 3-methyl isomers, which constitute 5–7% of crude output .
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